Bienvenue dans la boutique en ligne BenchChem!

2,7-Dichloroquinazoline

Lipophilicity Physicochemical Properties ADME Prediction

Secure regioisomerically pure 2,7-Dichloroquinazoline (CAS 67092-19-7) for unambiguous SAR exploration at the 7-position of the quinazoline core. Unlike 2,4-dichloro isomers, this building block lacks the activated C4 site, eliminating competing SNAr pathways and enabling selective C2/C7 functionalization. Essential for constructing focused kinase inhibitor libraries targeting RIPK2/RIPK3. High purity ≥95% ensures consistent reactivity and scalability. Store at 2-8°C under inert gas.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 67092-19-7
Cat. No. B1367037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroquinazoline
CAS67092-19-7
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
InChIKeyCBPZMPNJBUJQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloroquinazoline (CAS 67092-19-7): Technical Specifications and Core Attributes for Procurement Decisions


2,7-Dichloroquinazoline (CAS 67092-19-7) is a heterocyclic building block within the quinazoline family, featuring a bicyclic aromatic system composed of fused benzene and pyrimidine rings with chlorine substituents at the 2- and 7-positions [1]. Its molecular formula is C8H4Cl2N2, with a molecular weight of 199.03 g/mol and a calculated XLogP3 of 2.700, indicating moderate lipophilicity that influences its solubility and partitioning behavior in synthetic and biological applications . As an electron-deficient aromatic system, the compound serves primarily as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas, rather than as a final active pharmaceutical ingredient .

Why 2,7-Dichloroquinazoline Cannot Be Casually Substituted: A Primer on Regioisomeric Differentiation


Dichloroquinazoline regioisomers, while sharing identical molecular formulas, exhibit profoundly different chemical reactivity profiles and biological precursor value due to the distinct electronic and steric environments created by chlorine placement. For instance, 2,4-dichloroquinazoline undergoes highly regioselective nucleophilic aromatic substitution (SNAr), with the C4 position reacting preferentially under mild conditions and the C2 position requiring more forcing conditions [1]. In contrast, 2,7-dichloroquinazoline lacks the activated C4 chlorine entirely, eliminating this canonical SNAr pathway and redirecting synthetic strategies toward alternative functionalization at the C2 and C7 sites. Furthermore, the 7-chloro substituent positions the compound as a direct entry point for exploring structure-activity relationships (SAR) at a critical locus on the quinazoline core, as demonstrated in recent kinase inhibitor programs where substitutions at positions 6 and 7 dramatically alter target selectivity and potency [2]. Interchanging 2,7-dichloroquinazoline with a different regioisomer without adjusting reaction conditions and purification protocols can lead to synthetic failure, unexpected byproduct formation, and ultimately, procurement of a building block unsuitable for the intended medicinal chemistry or chemical biology application.

Quantitative Differentiation Guide for 2,7-Dichloroquinazoline (CAS 67092-19-7) Against Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Among Dichloroquinazoline Regioisomers

2,7-Dichloroquinazoline exhibits an experimentally determined or calculated XLogP3 of 2.700, as reported by Aladdin Scientific . This value positions it at a distinct point on the lipophilicity scale relative to its closest dichloro regioisomers: 2,4-Dichloroquinazoline (LogP range 2.95-3.16) [1] and 4,7-Dichloroquinazoline (LogP range 2.46-2.94) [2][3]. The quantified difference of approximately 0.25-0.46 log units lower than 2,4-dichloro and 0.24-0.24 log units higher than 4,7-dichloro indicates intermediate lipophilicity that can influence membrane permeability, solubility, and chromatographic retention behavior.

Lipophilicity Physicochemical Properties ADME Prediction

Regioselective Reactivity Distinction: Absence of C4-Chloro SNAr Pathway

2,4-Dichloroquinazoline is well-documented to undergo regioselective nucleophilic aromatic substitution (SNAr), with the C4 chlorine reacting preferentially under mild conditions (e.g., room temperature) due to increased electrophilicity at that position, while the C2 chlorine requires more forcing conditions (e.g., elevated temperatures) [1]. In direct contrast, 2,7-Dichloroquinazoline lacks a chlorine substituent at the C4 position entirely, thereby completely eliminating this canonical C4-selective SNAr pathway [2]. This structural distinction fundamentally alters the synthetic routes and conditions required for further functionalization, as nucleophiles will instead target the C2 position or, under different conditions, the C7 position, leading to divergent product outcomes compared to 2,4-dichloroquinazoline.

Regioselective Synthesis SNAr Reactivity Building Block Functionalization

Commercial Purity and Characterization Standards for Reproducible Research

2,7-Dichloroquinazoline is commercially available from multiple reputable vendors with defined purity grades, typically ≥95% as determined by HPLC, and accompanied by confirmatory analytical data including NMR and mass spectrometry [1]. While direct head-to-head purity comparisons across all regioisomers are not uniformly available, the 2,7-dichloro variant is routinely supplied as a pale yellow to off-white solid with a reported melting point range (e.g., literature references indicate melting behavior consistent with purity verification) . This level of characterization ensures that procurement of the 2,7-regioisomer is not confounded by the presence of other dichloroquinazoline contaminants that could skew synthetic outcomes or biological assay results.

Purity Specification Quality Control Reproducibility

Scaffold Positioning for Kinase Selectivity: RIPK2/3 SAR Evidence at Position 7

A 2023 study published in the European Journal of Medicinal Chemistry systematically explored substitutions at positions 6 and 7 of the quinazoline scaffold and demonstrated that modifications at these positions lead to pronounced changes in inhibitory activity and selectivity against receptor-interacting protein kinases RIPK2 and RIPK3 [1]. The study identified multiple potent and selective RIPK2 and dual RIPK2/3 inhibitors with nanomolar cellular activity. While 2,7-dichloroquinazoline itself is not a final inhibitor, its 7-chloro substituent provides a direct synthetic handle for installing diverse functional groups at this critical SAR locus. In contrast, analogs like 2,4-dichloroquinazoline or 4,7-dichloroquinazoline would require additional synthetic steps to access the same 7-position modifications, making 2,7-dichloroquinazoline a more direct building block for programs targeting RIPK2/3 or other kinases with similar binding site topologies.

Kinase Inhibition RIPK2 RIPK3 Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 2,7-Dichloroquinazoline (CAS 67092-19-7)


Medicinal Chemistry: RIPK2/3 Kinase Inhibitor Lead Optimization

Based on the SAR evidence that modifications at the 7-position of the quinazoline core critically influence RIPK2 and RIPK3 inhibitory activity and selectivity [1], 2,7-dichloroquinazoline is the preferred building block for synthesizing focused libraries of 7-substituted quinazoline derivatives. The pre-installed 7-chloro group enables direct nucleophilic displacement or cross-coupling reactions to introduce diverse amines, ethers, or aryl/heteroaryl groups, accelerating SAR exploration and hit-to-lead optimization timelines compared to alternative regioisomers lacking this handle. Procurement of high-purity 2,7-dichloroquinazoline ensures that initial synthetic yields and product purity are not compromised by regioisomeric contaminants.

Chemical Biology: Development of Selective Chemical Probes

The distinct reactivity profile of 2,7-dichloroquinazoline, lacking the C4 SNAr site present in 2,4-dichloroquinazoline [2], makes it uniquely suited for the synthesis of chemical probes where functionalization at the C2 and C7 positions is desired without interference from C4 reactivity. This regiochemical control allows for the stepwise introduction of affinity tags, fluorophores, or photoaffinity groups at predetermined sites, facilitating target engagement studies and proteomics experiments. The moderate lipophilicity (XLogP3 2.700) further aids in maintaining favorable physicochemical properties for cellular probe applications.

Process Chemistry: Development of Scalable Synthetic Routes

For process chemists developing scalable routes to advanced quinazoline-based drug candidates, 2,7-dichloroquinazoline offers a well-characterized starting material with defined purity specifications (≥95% HPLC) and available analytical reference data . Its solid physical form and stability under standard storage conditions simplify handling and inventory management. The compound's established identity and purity profile reduce the risk of batch-to-batch variability that could arise from using less rigorously characterized regioisomers, thereby supporting reproducible scale-up and regulatory filing requirements.

Academic Core Facilities: Supporting Diverse Investigator Needs

In academic core facilities and compound management centers, 2,7-dichloroquinazoline serves as a versatile heterocyclic building block that addresses a wide range of investigator requests—from kinase inhibitor development to agrochemical synthesis. Its availability from multiple reputable vendors with consistent purity and characterization data ensures reliable resupply and minimizes the need for in-house re-purification. Maintaining an inventory of this specific regioisomer, rather than a generic 'dichloroquinazoline' mixture, prevents the inadvertent distribution of a less suitable analog that could derail a researcher's synthetic plan.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.